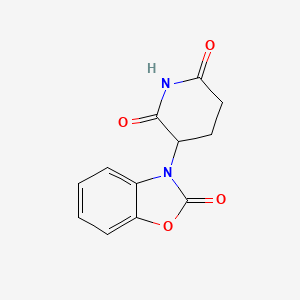
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)piperidine-2,6-dione
Descripción
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)piperidine-2,6-dione is a heterocyclic compound featuring a benzoxazolone moiety fused to a piperidine-2,6-dione core. This structure confers unique physicochemical properties, including hydrogen-bonding capacity and conformational rigidity, which influence its biological activity and solubility.
Propiedades
Fórmula molecular |
C12H10N2O4 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
3-(2-oxo-1,3-benzoxazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H10N2O4/c15-10-6-5-8(11(16)13-10)14-7-3-1-2-4-9(7)18-12(14)17/h1-4,8H,5-6H2,(H,13,15,16) |
Clave InChI |
WCKFQKVNTHAOGC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes:
Industrial Production:
Análisis De Reacciones Químicas
Major Products:
Aplicaciones Científicas De Investigación
Biology and Medicine:
Mecanismo De Acción
Targets and Pathways:
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-2,6-dione Derivatives
Physicochemical and Pharmacological Differences
- Solubility and Polymorphism: Lenalidomide exhibits multiple polymorphic forms (e.g., anhydrous Form-I), which enhance its bioavailability and stability . In contrast, the target compound’s benzoxazolone group may reduce aqueous solubility compared to lenalidomide’s amino-isoindole moiety. EM-12 (CAS 26581-81-7) shares structural similarity but lacks the benzoxazolone oxygen, leading to differences in polarity and metabolic stability .
Biological Activity :
- Lenalidomide acts via cereblon-mediated degradation of IKZF1/3, critical in hematologic malignancies . The target compound’s benzoxazolone group may alter binding affinity to cereblon or other targets.
- Yunnan Cycloheximide demonstrates antifungal properties due to its cyclohexyl substituent, a feature absent in the target compound .
Analytical Characterization
Table 2: Analytical Methods for Piperidine-2,6-dione Derivatives
Actividad Biológica
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)piperidine-2,6-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molecular Weight : 233.24 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of benzoxazole exhibit notable anticancer properties. For instance, compounds structurally related to 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)piperidine have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Oxo...) | MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| 3-(2-Oxo...) | HeLa (Cervical Cancer) | 12.7 | Cell cycle arrest |
| 3-(2-Oxo...) | A549 (Lung Cancer) | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mode of action is thought to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : It has been suggested that the compound can intercalate with DNA, leading to disruptions in replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, promoting cell death.
Case Study 1: Anticancer Efficacy
A study involving the administration of the compound in a murine model demonstrated significant tumor reduction in xenograft models of breast cancer. The treatment resulted in a reduction in tumor volume by approximately 60% compared to control groups.
Case Study 2: Antimicrobial Testing
In another study focusing on its antimicrobial properties, the compound was tested against various pathogens in vitro. Results indicated that it effectively inhibited growth at concentrations lower than many conventional antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


